Ici 199441, also known as ICI-199441, is a synthetic compound primarily recognized for its role as a potent agonist of the kappa-opioid receptor. It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in pain management and neurological disorders. The compound is classified under the category of arylacetamide derivatives, which are known for their interaction with opioid receptors.
The synthesis of Ici 199441 typically involves a multi-step process. A common synthetic route starts with the reaction of 3,4-dichlorophenylacetonitrile with methylamine derivatives. This reaction generally occurs in a solvent such as methanol or ethanol, often utilizing palladium on carbon as a catalyst to facilitate hydrogenation.
In industrial settings, batch reactors are employed for large-scale production, ensuring precise control over reaction conditions to maximize efficiency and minimize impurities .
Ici 199441 has a complex molecular structure that contributes to its biological activity. The compound features an arylacetamide backbone, which is essential for its interaction with kappa-opioid receptors.
Ici 199441 is capable of undergoing various chemical reactions:
The mechanism of action of Ici 199441 primarily involves its binding to kappa-opioid receptors. Upon binding, it modulates receptor activity, influencing various cellular pathways such as neurotransmitter release and ion channel function. This interaction has implications for pain relief and potential therapeutic effects in conditions such as depression and anxiety .
Studies have shown that Ici 199441 exhibits significant pharmacological effects at low doses, making it a candidate for further research into its therapeutic applications .
Ici 199441 has several scientific uses across various fields:
ICI 199441 emerged in the late 1980s as a structural analogue of the prototypical kappa opioid receptor (KOR) agonist ICI 199441, designed to address limitations of earlier arylacetamide compounds. Its development marked a significant advancement in achieving peripheral restriction—a pharmacological strategy to confine drug activity to tissues outside the central nervous system (CNS) to minimize adverse neuropsychiatric effects like dysphoria and hallucinations associated with centrally active KOR agonists [1] [6]. Chemically defined as 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride, ICI 199441 exhibits high binding affinity at the cloned human KOR, with Ki values ranging from 0.058 to 25 nM in receptor binding assays [1] [5].
Table 1: Key Structural and Pharmacodynamic Properties of ICI 199441
| Property | Value/Descriptor | Significance |
|---|---|---|
| Chemical Class | Arylacetamide | Structural optimization of ICI 199441 scaffold |
| Molecular Weight | 427.79 g/mol (hydrochloride salt) | Influences pharmacokinetics and tissue penetration |
| KOR Binding Affinity (Ki) | 0.058 - 25 nM | High selectivity for KOR over other opioid receptors |
| Peripheral Restriction | Enhanced vs. parent compound ICI 199441 | Reduces CNS-mediated side effects (e.g., dysphoria) |
| CYP2D6 Inhibition (IC₅₀) | 26 nM | Indicates potential for drug-drug interactions |
The rationale for developing ICI 199441 stemmed from the need to dissect KOR's physiological roles—particularly in peripheral nociception, organ protection, and inflammatory processes—without confounding CNS effects. Studies demonstrated its potent antiarrhythmic and cardioprotective effects during cardiac ischemia/reperfusion in rats at 0.1 mg/kg IV, validating its utility in probing peripheral KOR pathways [1] [8]. Its synthesis represented a strategic shift toward functionally selective ligands, predating contemporary biased agonism concepts but aligning with efforts to separate therapeutic KOR effects from adverse ones [6].
Biased agonism describes ligands that preferentially activate specific downstream signaling pathways (e.g., G-protein vs. β-arrestin) upon binding a receptor. ICI 199441 exhibits species-dependent biased signaling at KOR, making it a critical tool for understanding pathway-selective pharmacology:
Table 2: Biased Signaling Profile of ICI 199441 Across Species
| Pathway | Human KOR | Mouse KOR | Implication |
|---|---|---|---|
| G-Protein Activation | High (RAᵢ-G dominant) | Low | Promotes analgesic/antipruritic effects via cAMP inhibition |
| Receptor Internalization | Low | High (RAᵢ-I dominant) | May limit sustained signaling and promote β-arrestin-dependent effects |
| Bias Factor (RAᵢ-G/RAᵢ-I) | >1 (G-protein biased) | <1 (Internalization biased) | Underscores species-specific KOR conformations or transducer coupling |
This bias has mechanistic implications:
ICI 199441 thus serves as both a proof-of-concept ligand for pathway-selective KOR modulation and a cautionary example of how bias is context-dependent—influenced by receptor splice variants, cellular milieu, and species orthologs [2] [3]. Its inclusion in bias screening panels helps validate newer G-protein-biased candidates like triazole 1.1 or RB-64 [6].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5